molecular formula C8H4ClFO3 B13624139 2-Chloro-3-fluoro-4-formylbenzoic acid

2-Chloro-3-fluoro-4-formylbenzoic acid

Cat. No.: B13624139
M. Wt: 202.56 g/mol
InChI Key: LCVSKHAWQKZQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-fluoro-4-formylbenzoic acid is an organic compound with the molecular formula C8H4ClFO3 and a molecular weight of 202.57 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and formyl functional groups on the benzene ring

Preparation Methods

The synthesis of 2-Chloro-3-fluoro-4-formylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a benzoic acid derivative followed by formylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis .

Chemical Reactions Analysis

2-Chloro-3-fluoro-4-formylbenzoic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-3-fluoro-4-formylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro and fluoro groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

2-Chloro-3-fluoro-4-formylbenzoic acid can be compared with other similar compounds such as:

The presence of both chloro and fluoro groups in this compound makes it unique and versatile for various synthetic and research applications.

Properties

Molecular Formula

C8H4ClFO3

Molecular Weight

202.56 g/mol

IUPAC Name

2-chloro-3-fluoro-4-formylbenzoic acid

InChI

InChI=1S/C8H4ClFO3/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-3H,(H,12,13)

InChI Key

LCVSKHAWQKZQKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.